molecular formula C15H10BrN5O5 B3829972 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]

5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]

Cat. No. B3829972
M. Wt: 420.17 g/mol
InChI Key: FZBRUNBXFXVDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], also known as BR-DNP, is a chemical compound that is commonly used in scientific research. This compound is a hydrazone derivative of indole-2,3-dione and is widely used in biochemical and physiological studies. BR-DNP has several important properties that make it a valuable tool for researchers, including its ability to inhibit enzymes, its high selectivity, and its low toxicity.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] involves the formation of a covalent bond between the compound and the enzyme. This bond results in the inhibition of the enzyme's activity, which can have important physiological effects. The selectivity of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] for specific enzymes makes it a valuable tool for studying the function of these enzymes in vitro.
Biochemical and Physiological Effects
5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has several important biochemical and physiological effects. In addition to its ability to inhibit enzymes, this compound has been shown to have antioxidant properties and to protect against oxidative stress. 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has also been shown to have anti-inflammatory effects and to modulate the immune response. These properties make it a promising candidate for the treatment of several diseases, including neurodegenerative disorders and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in laboratory experiments include its high selectivity, its low toxicity, and its ability to inhibit specific enzymes. However, there are also some limitations to using this compound in research. For example, its solubility can be a challenge, and its stability can be affected by pH and temperature. Additionally, the use of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] in vivo can be challenging due to its low bioavailability.

Future Directions

There are several future directions for research involving 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]. One potential area of study is the development of new analogs of this compound with improved properties, such as increased solubility and stability. Another area of research is the investigation of the potential therapeutic applications of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], particularly in the treatment of neurodegenerative disorders and cancer. Finally, the development of new methods for the synthesis and purification of 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] could also be an important area of future research.
Conclusion
In conclusion, 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a valuable tool for scientific research, particularly in the study of enzyme inhibition and its biochemical and physiological effects. This compound has several advantages, including its high selectivity, low toxicity, and potential therapeutic applications. However, there are also some limitations to its use, and future research is needed to explore its potential further. Overall, 5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is an important compound in the field of biochemical and physiological research, and its properties make it a valuable tool for investigators in this field.

Scientific Research Applications

5-bromo-7-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is commonly used in scientific research as a tool for studying enzyme inhibition. This compound is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in a variety of physiological processes, and their inhibition can have important implications for the treatment of several diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O5/c1-7-4-8(16)5-10-13(7)17-15(22)14(10)19-18-11-3-2-9(20(23)24)6-12(11)21(25)26/h2-6,17,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBRUNBXFXVDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-7-methyl-1H-indol-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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